7-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine
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Overview
Description
7-(2,4-DICHLOROPHENYL)-5-(4-FLUOROPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE: is a heterocyclic compound that belongs to the class of tetraazolopyrimidines This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a tetraazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-DICHLOROPHENYL)-5-(4-FLUOROPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE typically involves the following steps:
Formation of the Tetraazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents used include hydrazine derivatives and pyrimidine precursors.
Introduction of Dichlorophenyl and Fluorophenyl Groups: The dichlorophenyl and fluorophenyl groups are introduced through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
7-(2,4-DICHLOROPHENYL)-5-(4-FLUOROPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The dichlorophenyl and fluorophenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated products.
Scientific Research Applications
7-(2,4-DICHLOROPHENYL)-5-(4-FLUOROPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(2,4-DICHLOROPHENYL)-5-(4-FLUOROPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound may interact with DNA, influencing gene expression.
Comparison with Similar Compounds
7-(2,4-DICHLOROPHENYL)-5-(4-FLUOROPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE: can be compared with other similar compounds, such as:
- 7-(2,4-DICHLOROPHENYL)-5-(4-CHLOROPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE
- 7-(2,4-DICHLOROPHENYL)-5-(4-BROMOPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE
These compounds share a similar tetraazolo[1,5-a]pyrimidine core but differ in the substituents attached to the phenyl rings. The unique combination of dichlorophenyl and fluorophenyl groups in 7-(2,4-DICHLOROPHENYL)-5-(4-FLUOROPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE
Properties
Molecular Formula |
C16H10Cl2FN5 |
---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
7-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H10Cl2FN5/c17-10-3-6-12(13(18)7-10)15-8-14(9-1-4-11(19)5-2-9)20-16-21-22-23-24(15)16/h1-8,15H,(H,20,21,23) |
InChI Key |
LFZAXLWMDJBCGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(N3C(=NN=N3)N2)C4=C(C=C(C=C4)Cl)Cl)F |
Origin of Product |
United States |
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